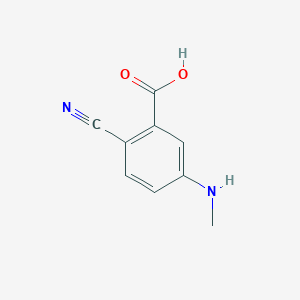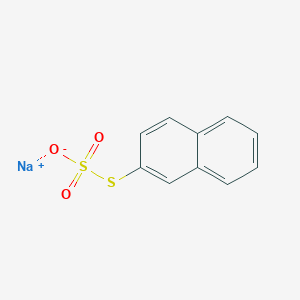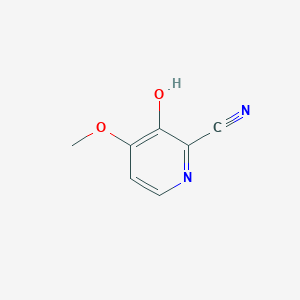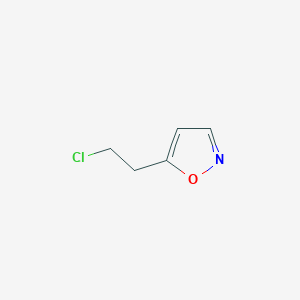
5-(2-Chloroethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloroethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of 2-chloroethyl nitrile oxide with an appropriate dipolarophile under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as copper(I) or ruthenium(II), although metal-free methods have also been developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloroethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-(2-Chloroethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a similar ring structure but without the chloroethyl group.
2-Chloroethylisoxazole: A closely related compound with similar properties.
Other Isoxazole Derivatives: Various derivatives with different substituents on the isoxazole ring
Uniqueness
5-(2-Chloroethyl)isoxazole is unique due to the presence of the chloroethyl group, which imparts specific chemical and biological properties. This makes it distinct from other isoxazole derivatives and valuable for specific applications .
Propriétés
Formule moléculaire |
C5H6ClNO |
|---|---|
Poids moléculaire |
131.56 g/mol |
Nom IUPAC |
5-(2-chloroethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H6ClNO/c6-3-1-5-2-4-7-8-5/h2,4H,1,3H2 |
Clé InChI |
HEMAOAFAEDXVIX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)
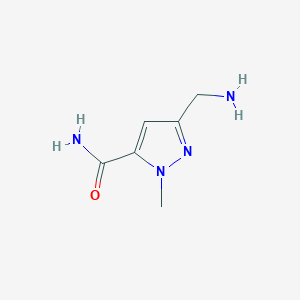
![2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12863822.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)
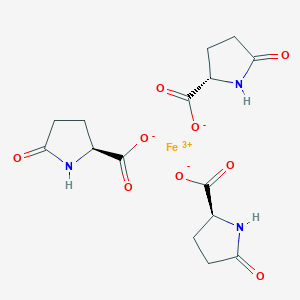
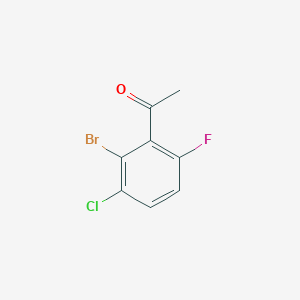

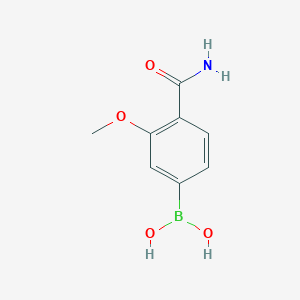
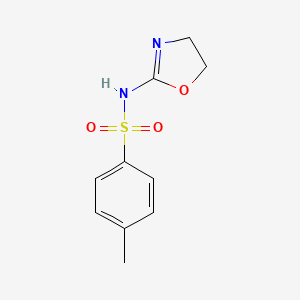
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12863866.png)
